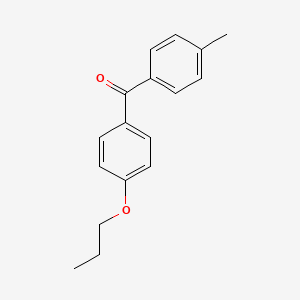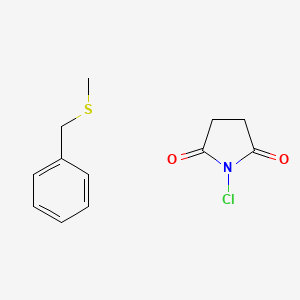
1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective chlorination of the nitrogen atom. Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions .
Methylsulfanylmethylbenzene can be synthesized through the reaction of benzyl chloride with sodium methylsulfide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
化学反应分析
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Chlorination: It acts as a chlorinating agent, transferring the chlorine atom to electron-rich substrates such as aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium hypochlorite, t-butylhypochlorite, and various organic solvents. Major products formed from these reactions include chlorinated aromatic compounds, aldehydes, ketones, and substituted pyrrolidinediones .
科学研究应用
1-Chloropyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a chlorinating agent and mild oxidant in organic synthesis.
Medicine: It serves as a pharmaceutical intermediate in the production of antibiotics.
Industry: It is used in the production of rubber additives and as a swimming pool disinfectant.
Methylsulfanylmethylbenzene is used as a precursor in the synthesis of various sulfur-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
作用机制
The mechanism of action of 1-chloropyrrolidine-2,5-dione involves the transfer of the chlorine atom to electron-rich substrates, resulting in the formation of chlorinated products. The N–Cl bond in the compound is highly reactive, making it an effective chlorinating agent . In oxidation reactions, it acts as a mild oxidant, converting alcohols to aldehydes and ketones .
Methylsulfanylmethylbenzene undergoes nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, leading to the formation of various sulfur-containing compounds .
相似化合物的比较
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity patterns and are used as halogenating agents in organic synthesis. 1-chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and its ability to selectively chlorinate electron-rich substrates .
Similar compounds include:
N-Bromosuccinimide: Used for bromination reactions.
N-Iodosuccinimide: Used for iodination reactions.
Chloramine-T: Another chlorinating agent with broader applications.
Methylsulfanylmethylbenzene is similar to other thioethers, such as ethyl methyl sulfide and dimethyl sulfide . These compounds share similar reactivity patterns and are used as precursors in the synthesis of sulfur-containing compounds.
属性
CAS 编号 |
65824-49-9 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC 名称 |
1-chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene |
InChI |
InChI=1S/C8H10S.C4H4ClNO2/c1-9-7-8-5-3-2-4-6-8;5-6-3(7)1-2-4(6)8/h2-6H,7H2,1H3;1-2H2 |
InChI 键 |
GZPTVBWRGKZTAR-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


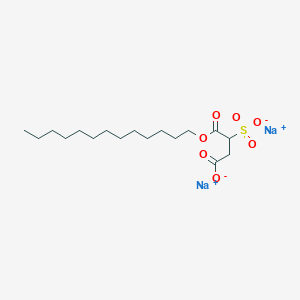
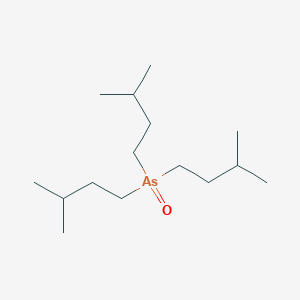
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
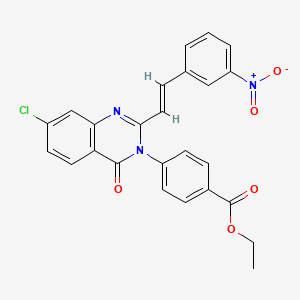
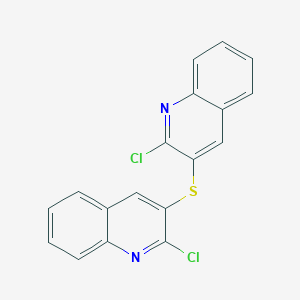
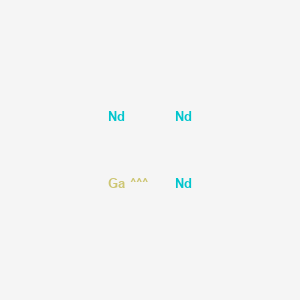

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
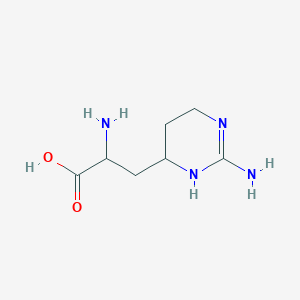

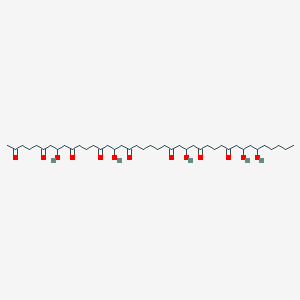
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
